molecular formula C7H14N2 B064768 (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine CAS No. 162301-35-1

(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine

Cat. No. B064768
M. Wt: 126.2 g/mol
InChI Key: BCVQNNYIBKSEDZ-LYFYHCNISA-N
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Description

Synthesis Analysis

The synthesis of similar structures to “(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine” has been reported. For instance, a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions .

properties

IUPAC Name

(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQNNYIBKSEDZ-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine

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